![molecular formula C22H21N3O5S B4015855 N~1~-(4-ethylphenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4015855.png)
N~1~-(4-ethylphenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide
Description
Synthesis Analysis
Molecular Structure Analysis
The crystal structure of related sulfonamide derivatives, as investigated by Gomes et al. (1993), provides insights into the molecular arrangement, highlighting a distorted tetrahedral configuration around the sulfur atom and significant dihedral angles between substituent phenyl rings. This analysis is essential for understanding the molecular geometry and potential interaction sites of N1-(4-ethylphenyl)-N2-(4-nitrophenyl)-N2-(phenylsulfonyl)glycinamide (Gomes et al., 1993).
Chemical Reactions and Properties
The compound's reactivity, particularly in forming complexes and undergoing rearrangements, was explored in studies on similar sulfonamide derivatives. For instance, the Lossen rearrangement facilitated the synthesis of ureas from carboxylic acids, showcasing the compound's versatility in chemical reactions and its potential for generating a variety of derivatives with good yields and without racemization (Kishore Thalluri et al., 2014).
Physical Properties Analysis
The physical properties, including stability and hydrogen bonding capabilities, are reflected in the structural analyses. Studies like those by Binkowska et al. (2001) and Huczyński et al. (2007) on related complexes demonstrate how the molecular structure impacts the compound's spectroscopic characteristics and physical stability, indicating strong hydrogen bonding and structural integrity in various solvents (Binkowska et al., 2001) (Huczyński et al., 2007).
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(4-ethylphenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S/c1-2-17-8-10-18(11-9-17)23-22(26)16-24(19-12-14-20(15-13-19)25(27)28)31(29,30)21-6-4-3-5-7-21/h3-15H,2,16H2,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUBNOHKDCQCDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(4-ethylphenyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.